molecular formula C20H23N3O3S B11525706 N'-[(1E)-1-phenylethylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

N'-[(1E)-1-phenylethylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

Cat. No.: B11525706
M. Wt: 385.5 g/mol
InChI Key: NMBVRHPFEJIYFH-LTGZKZEYSA-N
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Description

1-(BENZENESULFONYL)-N’-[(1E)-1-PHENYLETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a phenylethylidene moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BENZENESULFONYL)-N’-[(1E)-1-PHENYLETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with piperidine to form 1-(benzenesulfonyl)piperidine . This intermediate is then reacted with phenylethylidene hydrazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(BENZENESULFONYL)-N’-[(1E)-1-PHENYLETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(BENZENESULFONYL)-N’-[(1E)-1-PHENYLETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-N’-[(1E)-1-PHENYLETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenylethylidene moiety may also play a role in binding to receptors or other biomolecules, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)piperidine: Similar structure but lacks the phenylethylidene moiety.

    Benzenesulfonyl chloride: Precursor in the synthesis of the compound.

    Phenylsulfonyl hydrazine: Another related compound with similar functional groups.

Uniqueness

1-(BENZENESULFONYL)-N’-[(1E)-1-PHENYLETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its combination of a benzenesulfonyl group, a phenylethylidene moiety, and a piperidine ring This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[(E)-1-phenylethylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C20H23N3O3S/c1-16(17-8-4-2-5-9-17)21-22-20(24)18-12-14-23(15-13-18)27(25,26)19-10-6-3-7-11-19/h2-11,18H,12-15H2,1H3,(H,22,24)/b21-16+

InChI Key

NMBVRHPFEJIYFH-LTGZKZEYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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